Ascorbic-acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

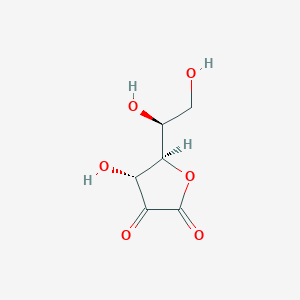

分子式 |

C6H8O6 |

|---|---|

分子量 |

176.12 g/mol |

IUPAC 名称 |

(4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-3,5,7-9H,1H2/t2-,3-,5+/m0/s1 |

InChI 键 |

KRGQEOSDQHTZMX-TXQLHFEISA-N |

手性 SMILES |

C([C@@H]([C@@H]1[C@H](C(=O)C(=O)O1)O)O)O |

规范 SMILES |

C(C(C1C(C(=O)C(=O)O1)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

Ascorbic Acid's In Vitro Mechanisms of Action: A Technical Guide

Introduction: Ascorbic acid (Vitamin C) is a water-soluble vitamin that plays a pivotal role in a multitude of biochemical processes. While widely recognized for its antioxidant properties and role in preventing scurvy, its in vitro mechanisms of action are complex and multifaceted, extending to pro-oxidant activities, crucial enzymatic cofactor functions, and epigenetic regulation. This technical guide provides an in-depth exploration of these core mechanisms, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying pathways.

Dual Role as an Antioxidant and Pro-oxidant

Ascorbic acid's redox potential allows it to function as both a potent antioxidant and, under specific conditions, a pro-oxidant. This duality is central to its biological effects in vitro.

Antioxidant Mechanism: Radical Scavenging

Ascorbic acid is a highly effective antioxidant, readily donating electrons to neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] The primary mechanism involves the donation of a hydrogen atom from its enediol structure, forming the relatively stable and less reactive ascorbyl radical (Asc•⁻).[3] This radical can then be reduced back to ascorbate (B8700270) or undergo a second oxidation to form dehydroascorbic acid (DHA).

This scavenging activity protects essential biomolecules, including lipids, proteins, and DNA, from oxidative damage.[1] Furthermore, ascorbic acid can regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms, thereby supporting the broader cellular antioxidant network.[4][5]

Caption: Ascorbic acid donates electrons to neutralize reactive oxygen species.

Table 1: In Vitro Antioxidant Activity of Ascorbic Acid in Various Assays

| Assay Type | Principle | Typical Finding for Ascorbic Acid | Reference |

|---|---|---|---|

| DPPH Assay | Measures scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical. | Strong activity, reaching a steady state quickly (e.g., within 1 minute). | [6][7] |

| FRAP Assay | Measures the reduction of a ferric tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Potent reducing agent, originally used to determine ascorbate concentration in plasma. | [6][8] |

| TEAC/ABTS Assay | Measures scavenging of the ABTS•⁺ radical cation. | Exhibits high Trolox Equivalent Antioxidant Capacity. | [7][8] |

| DMPD Assay | Measures scavenging of the N,N-dimethyl-p-phenylenediamine radical. | Found to be a more efficient antioxidant than gallic acid in this specific assay. |[7][8] |

Pro-oxidant Mechanism: The Fenton Reaction

In the presence of free transition metals, such as iron (Fe) and copper (Cu), ascorbic acid can exhibit pro-oxidant activity.[1][3] The most prominent mechanism is its role in the Fenton reaction. Ascorbate reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9][10] This newly formed Fe²⁺ can then react with hydrogen peroxide (H₂O₂) to generate the highly damaging hydroxyl radical (•OH).[9][11] This cycle can repeat, leading to a significant increase in oxidative stress.[9] This pro-oxidant effect is harnessed in high-dose vitamin C cancer therapy, where it is proposed to selectively induce cytotoxic oxidative stress in tumor cells.[5][10][12]

Caption: Ascorbic acid can reduce Fe³⁺ to Fe²⁺, fueling hydroxyl radical production.

Role as an Enzymatic Cofactor

Ascorbic acid is an essential cofactor for a large family of metalloenzymes, particularly Fe²⁺ and 2-oxoglutarate-dependent dioxygenases (2-OGDDs) and copper-containing monooxygenases.[13][14] Its primary role is to maintain the enzyme's metal ion cofactor (iron or copper) in its reduced, catalytically active state.[5][14]

Collagen Synthesis

Ascorbate is indispensable for the synthesis of stable collagen. It acts as a cofactor for prolyl hydroxylase and lysyl hydroxylase.[15][16] These enzymes catalyze the hydroxylation of proline and lysine (B10760008) residues within procollagen (B1174764) chains. This post-translational modification is critical for the proper folding of procollagen into a stable triple-helical structure and for the formation of intermolecular cross-links.[17] In vitro studies show that adding ascorbate to fibroblast cultures dramatically increases the synthesis and secretion of mature collagen.[17][18]

Table 2: Effect of Ascorbic Acid on Collagen Synthesis and Hydroxylase Activity in Human Skin Fibroblasts

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Collagen Synthesis | Prolonged exposure to ascorbate | ~8-fold increase | [17][18] |

| Non-collagen Protein Synthesis | Prolonged exposure to ascorbate | No significant change | [18] |

| Lysyl Hydroxylase Activity | Ascorbate administration | ~3-fold increase | [17][18] |

| Prolyl Hydroxylase Activity | Ascorbate administration | Considerable decrease |[17][18] |

Caption: Ascorbate is a cofactor for enzymes that stabilize collagen.

Regulation of Hypoxia-Inducible Factor (HIF-1α)

Ascorbic acid is a key regulator of the cellular response to hypoxia. It serves as a cofactor for the HIF prolyl hydroxylases (PHDs) and the asparaginyl hydroxylase known as Factor Inhibiting HIF (FIH).[14][19][20] Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit. This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind, leading to ubiquitination and rapid proteasomal degradation of HIF-1α. By ensuring optimal PHD activity, ascorbate suppresses HIF-1α levels and inhibits the transcription of hypoxia-response genes like VEGF and GLUT-1.[19] In many cell culture environments, which are often ascorbate-deficient, a basal level of HIF-1α can be detected even under normoxia; this is reversed by the addition of ascorbate.[19]

Table 3: Effect of Ascorbic Acid on HIF-1α Protein Levels In Vitro

| Cell Line | Condition | Ascorbate Concentration | Result | Reference |

|---|---|---|---|---|

| Human Umbilical Vein Endothelial Cells | Normoxia | 10 µM | Disappearance of basal HIF-1α | [19] |

| Human Skin Fibroblasts | Hypoxia (1% O₂) or CoCl₂ | Physiological levels | Almost complete reversal of HIF-1α stabilization | [19] |

| WM1366 Melanoma Cells | Normoxia | 5-50 µM | 50-60% reduction in stabilized HIF-1α | [21] |

| WM9 Metastatic Melanoma Cells | Normoxia | Not specified | Reduction in HIF-1α protein |[20] |

Caption: Ascorbate promotes HIF-1α degradation under normoxic conditions.

Epigenetic Modulation via TET Enzymes

A more recently discovered role for ascorbic acid is in epigenetic regulation as a cofactor for the Ten-Eleven Translocation (TET) family of enzymes.[22][23] TET enzymes are 2-OGDDs that play a critical role in active DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC) sequentially to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[22][23] These oxidized bases are then recognized and excised by the base excision repair machinery, ultimately leading to the replacement of 5mC with an unmodified cytosine.

Ascorbic acid enhances TET activity by reducing the ferric iron (Fe³⁺) in the enzyme's catalytic center back to its active ferrous (Fe²⁺) state.[24][25] In vitro treatment of various cell lines, including lymphoma and renal cell carcinoma cells, with ascorbic acid has been shown to increase global 5hmC levels, promote DNA demethylation, and lead to the re-expression of methylation-silenced tumor suppressor genes like SMAD1.[22][26][27][28]

Table 4: Effect of Ascorbic Acid on TET Activity and DNA Methylation In Vitro

| Cell Line / System | Ascorbate Concentration | Result | Reference |

|---|---|---|---|

| DLBCL & PTCL Lymphoma Cells | 1 mM (2h treatment) | Increased TET activity, leading to DNA demethylation. | [22][27] |

| Naïve Embryonic Stem Cells | 50 µg/mL (72h) | 1.7-fold reduction in 5mC; 2.8-fold increase in 5hmC. | [24] |

| 769-P & 786-O Renal Carcinoma Cells | Not specified | Increased TET activity. | [28] |

| Recombinant TET1-CD (in vitro) | 1 mM | Restored oxidative capacity in the presence of Fe³⁺. |[24] |

Caption: Ascorbate enhances TET enzyme activity to promote active DNA demethylation.

Common Experimental Protocols

The in vitro effects of ascorbic acid are studied using a variety of established assays.

Antioxidant Capacity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This spectrophotometric assay involves combining a methanolic DPPH solution with the test sample.[6] The antioxidant capacity is directly proportional to the disappearance of the purple DPPH radical, measured as a decrease in absorbance at ~517 nm over time.[6]

-

FRAP (Ferric Reducing Antioxidant Power) Assay : This assay measures the ability of an antioxidant to reduce a ferric iron complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺) at a low pH.[6] The reduction results in the formation of an intense blue color, which is measured spectrophotometrically at ~593 nm.[6]

Cell Viability Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This is a colorimetric assay to assess cell metabolic activity, which serves as a proxy for viability.[29] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The crystals are then solubilized, and the absorbance is read. Note: Strong reducing agents like ascorbic acid can interfere with the assay by directly reducing the tetrazolium salt, potentially leading to an overestimation of viability.[29] Therefore, appropriate controls (wells with ascorbic acid but without cells) are critical.

Table 5: Reported IC50 Values for Ascorbic Acid in Cancer Cells

| Cell Type | Assay | IC50 Value | Reference |

|---|---|---|---|

| Osteosarcoma Stem Cells (OS-CSC) | MTT | ~4 mM | [12][30] |

| Parental Osteosarcoma Cells | MTT | ~8 mM | [12][30] |

| U2OS Osteosarcoma Cell Line | MTT | ~10 mM |[12][30] |

Protein and Enzyme Activity Assays

-

Western Blot for HIF-1α : To measure HIF-1α levels, cells are treated with ascorbic acid under normoxic or hypoxic conditions. Nuclear protein extracts are then isolated, separated by SDS-PAGE, and transferred to a membrane. The membrane is probed with a primary antibody specific to HIF-1α, followed by a secondary antibody for detection. A loading control like β-actin is used to ensure equal protein loading.[31]

-

TET Activity Assay : These are often ELISA-based kits. Nuclear extracts from treated cells are incubated in wells coated with a DNA substrate containing 5mC. The TET enzymes in the extract convert 5mC to 5hmC. The amount of 5hmC produced is then quantified using a specific capture antibody and a detection antibody, with the colorimetric or fluorometric signal being proportional to TET activity.[27][28]

-

HIF Hydroxylase (PHD) Activity Assay : These assays can be substrate-independent, tracking the consumption of the cosubstrate α-ketoglutarate, or substrate-dependent, detecting the hydroxylated HIF-1α peptide.[32] A common method involves incubating recombinant PHD enzyme with a synthetic HIF-1α peptide substrate and cofactors (Fe²⁺, ascorbate, α-ketoglutarate) and then detecting the hydroxylated product, often via its ability to bind to the VHL protein.[32]

Caption: A typical workflow for studying ascorbic acid's effects on cultured cells.

Conclusion

The in vitro mechanism of action of ascorbic acid is not limited to a single function but encompasses a spectrum of activities determined by its chemical environment. As a potent antioxidant, it directly neutralizes ROS. In the presence of transition metals, it can become a pro-oxidant, generating cytotoxic radicals. Critically, its role as an electron-donating cofactor for key dioxygenases underpins its profound influence on collagen maturation, HIF-1α stability, and the epigenetic landscape via TET enzymes. A thorough understanding of these distinct yet interconnected mechanisms is essential for researchers leveraging ascorbic acid in experimental models and for professionals exploring its therapeutic potential.

References

- 1. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redox Interactions of Vitamin C and Iron: Inhibition of the Pro-Oxidant Activity by Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. THE FENTON REACTION: pro-oxydant role of vitamin C [flipper.diff.org]

- 11. researchgate.net [researchgate.net]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. Vitamin C—Sources, Physiological Role, Kinetics, Deficiency, Use, Toxicity, and Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. drkumardiscovery.com [drkumardiscovery.com]

- 18. researchgate.net [researchgate.net]

- 19. Modulation of hypoxia-inducible factor-1 alpha in cultured primary cells by intracellular ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ascorbic acid and ascorbate-2-phosphate decrease HIF activity and malignant properties of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Upregulation of TET activity with ascorbic acid induces epigenetic modulation of lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Regulation of the Epigenome by Vitamin C - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Upregulation of TET activity with ascorbic acid induces epigenetic modulation of lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Ascorbic acid–induced TET activation mitigates adverse hydroxymethylcytosine loss in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. In vitro effects of ascorbic acid on viability and metabolism of patients' osteosarcoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. THE ROLE OF ASCORBATE IN THE MODULATION OF HIF-1α PROTEIN AND HIF-DEPENDENT TRANSCRIPTION BY CHROMIUM(VI) AND NICKEL(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

Ascorbic Acid as an Enzymatic Cofactor for Hydroxylases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbic acid, commonly known as vitamin C, is an essential water-soluble micronutrient that plays a pivotal role in a multitude of biological processes.[1][2] Beyond its well-known function as an antioxidant, ascorbic acid is a critical cofactor for a large family of hydroxylase enzymes, particularly the Fe(II) and 2-oxoglutarate-dependent dioxygenases (2-OGDDs).[3][4][5] These enzymes catalyze hydroxylation reactions vital for processes including collagen synthesis, regulation of the cellular response to hypoxia, neurotransmitter biosynthesis, and epigenetic modifications.[4][6][7] A deficiency in ascorbic acid impairs the function of these hydroxylases, leading to pathological conditions, the most severe of which is scurvy, a disease characterized by defective collagen production.[4][5][8] This guide provides an in-depth technical overview of the core biochemical mechanisms of ascorbic acid as a hydroxylase cofactor, summarizes key quantitative data, details relevant experimental protocols, and explores the implications for therapeutic drug development.

The Core Mechanism: Ascorbate (B8700270) in the 2-OGDD Catalytic Cycle

The majority of ascorbate-dependent hydroxylases are non-heme iron enzymes that belong to the 2-oxoglutarate-dependent dioxygenase (2-OGDD) superfamily.[4][5][6] These enzymes utilize molecular oxygen (O₂) and 2-oxoglutarate (2-OG) as co-substrates to hydroxylate a prime substrate.

The catalytic cycle proceeds as follows:

-

Substrate Binding: 2-oxoglutarate and the primary substrate (e.g., a prolyl residue in a collagen chain) bind to the enzyme's active site, which contains a ferrous iron (Fe²⁺) atom.

-

Oxygen Activation: Molecular oxygen binds to the Fe²⁺ center.

-

Oxidative Decarboxylation: The enzyme catalyzes the oxidative decarboxylation of 2-OG to succinate (B1194679) and CO₂. This process generates a highly reactive ferryl-oxo (Fe⁴⁺=O) intermediate.[3][6]

-

Hydroxylation: This potent ferryl-oxo species abstracts a hydrogen atom from the substrate, which is followed by a "rebound" of the hydroxyl group onto the substrate, resulting in its hydroxylation.[6]

-

Product Release: The hydroxylated substrate and succinate are released, regenerating the Fe²⁺-containing enzyme for the next catalytic cycle.

The Critical Role of Ascorbic Acid: During the catalytic cycle, the enzyme can enter a non-productive "uncoupled" pathway where the ferryl-oxo intermediate fails to hydroxylate the substrate. In this scenario, the iron atom can become oxidized to the ferric state (Fe³⁺), rendering the enzyme inactive.[4][5] Ascorbic acid's primary role is to reduce this inactive Fe³⁺ back to the active Fe²⁺ state, thereby rescuing the enzyme and allowing it to re-enter the catalytic cycle.[9][10][11] Ascorbate is not consumed stoichiometrically in the main reaction but is essential for maintaining the enzyme's long-term activity, especially during uncoupled reaction cycles.[5][12] This function is highly specific to L-ascorbic acid and is not well replicated by other reducing agents.[3][13][14]

Key Families of Ascorbate-Dependent Hydroxylases

Ascorbic acid is a required cofactor for numerous hydroxylases with diverse physiological functions.

Collagen Synthesis

The stability of the collagen triple helix is dependent on the hydroxylation of proline and lysine (B10760008) residues within procollagen (B1174764) chains.[8][10]

-

Prolyl 4-hydroxylase (P4H) and Lysyl hydroxylase (LH) are 2-OGDDs that catalyze the formation of 4-hydroxyproline (B1632879) and hydroxylysine, respectively.[8][15][16]

-

These hydroxylations are essential for the formation of hydrogen bonds that stabilize the collagen triple helix and for the subsequent cross-linking of collagen fibers in the extracellular matrix.[2][8]

-

A lack of ascorbic acid leads to under-hydroxylated, unstable collagen, which is rapidly degraded, causing the symptoms of scurvy such as fragile blood vessels and poor wound healing.[8][10]

Hypoxia-Inducible Factor (HIF) Regulation

The cellular response to low oxygen (hypoxia) is orchestrated by the transcription factor HIF-1. Ascorbate-dependent hydroxylases are the key oxygen sensors that regulate HIF-1α stability.

-

HIF Prolyl Hydroxylases (PHDs) : Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit.[17] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and target HIF-1α for proteasomal degradation.[17]

-

Factor Inhibiting HIF (FIH) : This asparaginyl hydroxylase modifies an asparagine residue in the C-terminal transactivation domain of HIF-1α, blocking its interaction with transcriptional coactivators.[7]

-

In hypoxic conditions, the lack of the O₂ substrate inactivates PHDs and FIH. HIF-1α stabilizes, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, erythropoiesis, and anaerobic metabolism.[17][18] Ascorbic acid enhances the activity of these hydroxylases, thereby suppressing the HIF-1 transcriptional response.[19]

Neurotransmitter and Hormone Biosynthesis

-

Dopamine (B1211576) β-hydroxylase (DBH) : This enzyme, a copper-containing monooxygenase rather than a 2-OGDD, is responsible for the conversion of dopamine to norepinephrine, a critical step in catecholamine biosynthesis.[2][20][21] Ascorbic acid is required as an electron donor to reduce the Cu²⁺ at the active site back to Cu⁺.[22][23]

-

Peptidylglycine α-amidating monooxygenase (PAM) : This enzyme is essential for the C-terminal amidation of many peptide hormones, which is often required for their biological activity. Like DBH, PAM is a copper- and ascorbate-dependent enzyme.

Epigenetic Regulation

-

Ten-Eleven Translocation (TET) Enzymes : These 2-OGDDs are crucial for DNA demethylation. They sequentially oxidize 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized forms.[9][24][25] Ascorbic acid enhances TET activity, likely by maintaining the active site iron in its reduced Fe²⁺ state, thereby promoting DNA demethylation and influencing gene expression.[24][26][27][28]

Quantitative Data on Ascorbate-Dependent Hydroxylase Activity

The efficiency of ascorbic acid as a cofactor can be described by standard enzyme kinetics. The Michaelis constant (Kₘ) for ascorbate indicates the concentration at which the enzyme reaches half of its maximal velocity and reflects the enzyme's affinity for ascorbate.

| Enzyme Family | Specific Enzyme | Substrate | Kₘ for Ascorbate (µM) | Organism/System |

| HIF Hydroxylases | HIF P4H 1-3 | HIF-1α peptide | 140 - 180 | Human (recombinant) |

| FIH | HIF-1α peptide | 260 | Human (recombinant) | |

| Neurotransmitter Synthesis | Dopamine β-hydroxylase (DBH) | Dopamine | 200 - 500 | Cultured SH-SY5Y cells |

Note: Kinetic values can vary significantly depending on the experimental conditions, such as pH, temperature, and the specific substrates used.

Experimental Protocols

Assessing the activity of ascorbate-dependent hydroxylases is crucial for research and drug development. Below is a generalized protocol for an in vitro assay for HIF prolyl hydroxylase (PHD) activity.

In Vitro HIF Prolyl Hydroxylase (PHD) Activity Assay

This protocol describes a common method to measure PHD activity by detecting the hydroxylation of a HIF-1α peptide substrate using mass spectrometry.[29]

Principle: Recombinant PHD enzyme is incubated with a synthetic peptide corresponding to the oxygen-dependent degradation domain (ODDD) of HIF-1α, along with the necessary cofactors. The reaction is stopped, and the reaction mixture is analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to detect the mass shift (+16 Da) corresponding to the addition of a hydroxyl group to the peptide.

Reagents and Materials:

-

Recombinant human PHD2 enzyme

-

HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Ferrous sulfate (B86663) (FeSO₄)

-

Sodium L-ascorbate

-

2-Oxoglutarate (2-OG)

-

Catalase (to remove H₂O₂ produced from ascorbate auto-oxidation)

-

Reaction quenching solution: 0.1% Trifluoroacetic acid (TFA) in water

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

-

MALDI-TOF Mass Spectrometer

Procedure:

-

Prepare Reagent Mix: Prepare a master mix in the assay buffer containing FeSO₄ (e.g., 50 µM), sodium L-ascorbate (e.g., 200 µM), catalase (e.g., 0.1 mg/mL), and the HIF-1α peptide (e.g., 100 µM).

-

Enzyme Preparation: Dilute the recombinant PHD2 enzyme to the desired concentration (e.g., 1 µM) in the assay buffer.

-

Initiate Reaction: To start the reaction, mix the reagent master mix with the diluted enzyme and add 2-oxoglutarate (e.g., to a final concentration of 100 µM). The final reaction volume can be 20-50 µL. Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

Quench Reaction: Stop the reaction by adding an equal volume of the quenching solution (0.1% TFA).

-

Sample Preparation for MALDI-TOF: Mix 1 µL of the quenched reaction with 1 µL of the MALDI matrix solution directly on the MALDI target plate. Allow the spot to air dry completely.

-

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode. Look for the mass peaks corresponding to the unhydroxylated substrate peptide and the hydroxylated product peptide (+16 Da).

-

Data Analysis: Quantify the enzyme activity by calculating the ratio of the product peak intensity to the sum of the substrate and product peak intensities.

Implications for Drug Development

The critical role of ascorbate-dependent hydroxylases in pathophysiology makes them attractive targets for therapeutic intervention.

-

Anemia of Chronic Disease: In conditions like chronic kidney disease, inflammation can lead to reduced erythropoietin (EPO) production. Inhibitors of HIF prolyl hydroxylases (PHD inhibitors) are designed to stabilize HIF-2α, which in turn stimulates the endogenous production of EPO. These drugs mimic a hypoxic state and are an emerging therapy for anemia.

-

Cancer Therapy: The hypoxic microenvironment of solid tumors often leads to HIF-1α stabilization, which promotes tumor survival, angiogenesis, and metastasis.[30] Strategies to enhance the activity of PHDs and FIH, for instance by ensuring adequate intratumoral ascorbate levels, could potentially inhibit HIF-1 activity and suppress tumor growth.[5][18][30] High-dose intravenous ascorbic acid is being investigated for its potential to modulate TET and HIF hydroxylase activity in cancer treatment.[13][28]

-

Ischemia-Reperfusion Injury: Stabilizing HIF through PHD inhibition before an ischemic event (e.g., in surgery or organ transplantation) may precondition tissues to withstand low-oxygen damage.

Conclusion

Ascorbic acid is far more than a simple antioxidant; it is an essential cofactor that maintains the catalytic competency of a wide array of hydroxylase enzymes. Its role in reducing the active-site iron of 2-oxoglutarate-dependent dioxygenases is fundamental to diverse physiological processes, from the structural integrity of tissues via collagen synthesis to the intricate regulation of the cellular hypoxic response and epigenetic programming. A thorough understanding of these mechanisms, supported by robust quantitative data and experimental methods, is critical for researchers and professionals in drug development. The ascorbate-hydroxylase axis presents a rich field of targets for developing novel therapeutics for a range of human diseases, including anemia, cancer, and ischemic disorders.

References

- 1. Vitamin C - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. [PDF] Exploring the Ascorbate Requirement of the 2-Oxoglutarate-Dependent Dioxygenases | Semantic Scholar [semanticscholar.org]

- 4. Ascorbate as a Co-Factor for Fe- and 2-Oxoglutarate Dependent Dioxygenases: Physiological Activity in Tumor Growth and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ascorbate as a Co-Factor for Fe- and 2-Oxoglutarate Dependent Dioxygenases: Physiological Activity in Tumor Growth and Progression [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scurvy - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. 9.32 Enzymatic Functions | Nutrition Flexbook [courses.lumenlearning.com]

- 11. academic.oup.com [academic.oup.com]

- 12. The function of ascorbate with respect to prolyl 4-hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-ascorbic acid: A true substrate for HIF prolyl hydroxylase? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-ascorbic acid: A true substrate for HIF prolyl hydroxylase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of collagen biosynthesis by ascorbic acid: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Ascorbic acid and ascorbate-2-phosphate decrease HIF activity and malignant properties of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intracellular ascorbate enhances hypoxia-inducible factor (HIF)-hydroxylase activity and preferentially suppresses the HIF-1 transcriptional response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ascorbic Acid Efficiently Enhances Neuronal Synthesis of Norepinephrine from Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Adrenaline - Wikipedia [en.wikipedia.org]

- 22. Ascorbic acid specifically enhances dopamine beta-monooxygenase activity in resting and stimulated chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Role of ascorbic acid in dopamine beta-hydroxylation. The endogenous enzyme cofactor and putative electron donor for cofactor regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. discovery.researcher.life [discovery.researcher.life]

- 27. primo.rowan.edu [primo.rowan.edu]

- 28. Upregulation of TET activity with ascorbic acid induces epigenetic modulation of lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

The Antioxidant Properties of Ascorbic Acid in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbic acid, commonly known as Vitamin C, is a water-soluble vitamin renowned for its potent antioxidant properties. In aqueous environments, such as biological systems and pharmaceutical formulations, its ability to neutralize harmful reactive oxygen species (ROS) is of paramount importance. This technical guide provides an in-depth exploration of the core mechanisms, kinetics, and influencing factors of ascorbic acid's antioxidant activity. It further details common experimental protocols for its assessment and explores its role in relevant biological signaling pathways.

Core Antioxidant Mechanisms of Ascorbic Acid

In aqueous solutions, ascorbic acid (H₂A) exists in equilibrium with its deprotonated form, the ascorbate (B8700270) anion (HA⁻), which is the predominant species at physiological pH.[1] Its antioxidant activity stems from its ability to donate electrons, thereby neutralizing free radicals and other reactive species.

The primary mechanism involves the donation of a hydrogen atom from the enol group at C2 or C3, leading to the formation of the relatively stable and less reactive ascorbyl radical (A•⁻). This radical can then undergo a second oxidation to form dehydroascorbic acid (DHA).[2]

Key Reactions:

-

Scavenging of Free Radicals: Ascorbic acid readily scavenges a variety of ROS, including the superoxide (B77818) radical (O₂•⁻), hydroxyl radical (•OH), and singlet oxygen (¹O₂).[2][3]

-

Regeneration of α-Tocopherol: Ascorbic acid plays a crucial role in regenerating the lipid-soluble antioxidant α-tocopherol (Vitamin E) from its radical form (α-tocopheroxyl radical), thereby protecting cell membranes from lipid peroxidation.[4]

Quantitative Data on Ascorbic Acid's Antioxidant Activity

The antioxidant capacity of ascorbic acid has been quantified through various assays and kinetic studies. The following tables summarize key quantitative data from the literature.

Table 1: Reaction Rate Constants of Ascorbic Acid with Reactive Oxygen Species

| Reactive Oxygen Species | Ascorbic Acid Species | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Hydroxyl Radical (•OH) | Ascorbate (HA⁻) | 1.1 x 10¹⁰ | [5] |

| Superoxide Radical (O₂•⁻) | Ascorbic Acid (H₂A) | 1.6 x 10⁴ | [2] |

| Superoxide Radical (O₂•⁻) | Ascorbate (HA⁻) | 5.0 x 10⁴ | [2] |

| Singlet Oxygen (¹O₂) | Ascorbate (HA⁻) | 3.0 x 10⁸ | [3] |

| Peroxyl Radical (ROO•) | Ascorbate (HA⁻) | ~10⁶ - 10⁷ |

Table 2: Comparative Antioxidant Capacity of Ascorbic Acid in Various Assays

| Assay | Method Principle | Typical Value for Ascorbic Acid | Reference |

| DPPH | Radical Scavenging | IC₅₀: ~2-8 µg/mL | [6] |

| ABTS | Radical Scavenging | ~1.0-1.1 mM Trolox Equivalents | |

| FRAP | Ferric Ion Reduction | ~1000-2000 µmol Trolox Equivalents/g | [6] |

| CUPRAC | Cupric Ion Reduction | ~1.0 mM Trolox Equivalents | [7] |

Note: IC₅₀ (half-maximal inhibitory concentration) and TEAC (Trolox Equivalent Antioxidant Capacity) values can vary depending on specific experimental conditions.

Table 3: Effect of Temperature on the Degradation Rate Constant of Ascorbic Acid

| Temperature (°C) | Degradation Rate Constant (min⁻¹) | Reference |

| 40 | 4.55 x 10⁻⁴ | [8] |

| 50 | 5.85 x 10⁻⁴ | [8] |

| 60 | 8.4 x 10⁻⁴ | [8] |

| 70 | 1.1 x 10⁻³ | [8] |

| 80 | 1.015 x 10⁻³ | [8] |

Table 4: Effect of pH on the Degradation of Ascorbic Acid

| pH | Degradation Condition | Observation | Reference |

| 1-2 | Photolysis | Very slow degradation rate | [8] |

| 4 | Aerobic, 25°C | Maximum degradation rate | [7] |

| 5.0 | Aerobic, 80-100°C | Slower degradation than at pH 7.0 | [6] |

| 5.6 | Aerobic, 25°C | Minimum degradation rate | [7] |

| 7.0 | Aerobic, 80-100°C | Faster degradation than at pH 5.0 | [6] |

| 10 | Photolysis | Rate increased sevenfold compared to pH 5.0 | [8] |

The Pro-oxidant Activity of Ascorbic Acid

In the presence of transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), ascorbic acid can exhibit pro-oxidant properties.[9][10] Ascorbate can reduce these metal ions, which then participate in the Fenton reaction to generate highly reactive hydroxyl radicals.[11]

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This pro-oxidant effect is concentration-dependent and influenced by the relative concentrations of ascorbate, metal ions, and other antioxidants.[10]

Experimental Protocols for Assessing Antioxidant Capacity

Several spectrophotometric assays are commonly employed to evaluate the antioxidant capacity of ascorbic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH solution in methanol (B129727).

-

-

Standard Preparation:

-

Prepare a stock solution of ascorbic acid in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a range of concentrations (e.g., 1-100 µg/mL).

-

-

Assay Procedure:

-

To 2.0 mL of the DPPH solution, add 0.5 mL of the ascorbic acid standard or sample solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm against a blank (methanol).

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ is measured by the decrease in absorbance at 734 nm.[12]

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

-

Dilute the ABTS•⁺ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[12][13]

-

-

Standard Preparation:

-

Prepare a stock solution of ascorbic acid or Trolox in a suitable solvent.

-

Perform serial dilutions to create a standard curve.

-

-

Assay Procedure:

-

Calculation:

-

Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorbance maximum at 593 nm.

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

-

Standard Preparation:

-

Prepare a standard curve using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

-

-

Assay Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 300 µL).

-

Incubate at 37°C for a specific time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Determine the FRAP value of the sample by comparing its absorbance to the standard curve.

-

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

Principle: This method is based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺) by antioxidants. The Cu⁺ ions form a stable colored chelate with neocuproine (B1678164), which has a maximum absorbance at 450 nm.[7]

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM CuCl₂ solution, a 7.5 mM neocuproine solution in ethanol, and a 1 M ammonium (B1175870) acetate buffer (pH 7.0).

-

-

Standard Preparation:

-

Prepare a standard curve using ascorbic acid or Trolox.

-

-

Assay Procedure:

-

In a test tube, mix 1 mL of CuCl₂, 1 mL of neocuproine, and 1 mL of ammonium acetate buffer.

-

Add 0.5 mL of the standard or sample solution and 0.6 mL of water.

-

Incubate at room temperature for 30 minutes.

-

Measure the absorbance at 450 nm.

-

-

Calculation:

-

Calculate the CUPRAC value from the standard curve.

-

Signaling Pathways and Cellular Interactions

Ascorbic acid's antioxidant activity extends to its interaction with key cellular signaling pathways involved in redox homeostasis.

Ascorbate-Glutathione Cycle

Ascorbic acid is a key component of the ascorbate-glutathione cycle, a crucial pathway for detoxifying hydrogen peroxide (H₂O₂).[14][15] In this cycle, ascorbate peroxidase (APX) utilizes ascorbate to reduce H₂O₂, producing monodehydroascorbate (MDHA). MDHA is then reduced back to ascorbate by MDHA reductase (MDHAR) using NADH. Dehydroascorbate (DHA), formed from the disproportionation of MDHA, is reduced to ascorbate by dehydroascorbate reductase (DHAR) using glutathione (B108866) (GSH) as the reducing agent, which in turn is oxidized to glutathione disulfide (GSSG). Finally, GSSG is reduced back to GSH by glutathione reductase (GR) using NADPH.[14]

Nrf2 Signaling Pathway Activation

Ascorbic acid can modulate the Keap1-Nrf2 pathway, a critical signaling cascade that regulates the expression of numerous antioxidant and detoxification enzymes.[16][17] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, which can be influenced by ascorbic acid's pro-oxidant activity at high concentrations, reactive cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, thereby upregulating their expression.[18]

Conclusion

Ascorbic acid is a multifaceted antioxidant in aqueous solutions, with its efficacy governed by a complex interplay of chemical reactions, environmental factors, and cellular interactions. Its ability to directly scavenge reactive oxygen species, regenerate other key antioxidants, and modulate cellular signaling pathways underscores its critical role in mitigating oxidative stress. However, its potential to act as a pro-oxidant in the presence of transition metals necessitates careful consideration in various applications. The experimental protocols detailed herein provide robust methods for quantifying its antioxidant capacity, enabling further research and development in the fields of nutrition, pharmacology, and materials science. A thorough understanding of these principles is essential for harnessing the full therapeutic and protective potential of ascorbic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and mechanism for the oxidation of ascorbic acid/ascorbate by HO2/O2- radicals. A pulse radiolysis and stopped-flow photolysis study [inis.iaea.org]

- 3. Ascorbate Reacts with Singlet Oxygen to Produce Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myfoodresearch.com [myfoodresearch.com]

- 7. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Redox Interactions of Vitamin C and Iron: Inhibition of the Pro-Oxidant Activity by Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutathione-ascorbate cycle - Wikipedia [en.wikipedia.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-oxidant Effects of High-Concentration Ascorbic Acid: A Technical Guide for Researchers

Abstract

L-ascorbic acid (Vitamin C), a quintessential antioxidant at physiological concentrations, exhibits a paradoxical pro-oxidant role at high, pharmacologically achievable concentrations. This shift in function forms the basis of its selective cytotoxicity against cancer cells, a phenomenon of significant interest in oncological research and drug development. This technical guide provides an in-depth exploration of the core mechanisms underpinning the pro-oxidant effects of high-concentration ascorbic acid, detailed experimental protocols for its study, and a summary of key quantitative data. Visualized signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

While oral administration of ascorbic acid results in tightly controlled plasma concentrations (typically < 0.2 mM), intravenous infusion can achieve significantly higher, pharmacological levels (millimolar range).[1] At these elevated concentrations, ascorbic acid functions as a pro-drug, catalyzing the production of hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS) in the extracellular fluid of tumors.[2][3] This selective generation of oxidative stress exploits the often-compromised antioxidant capacities of cancer cells, leading to cytotoxic effects while leaving normal cells relatively unharmed.[4] This guide delineates the biochemical basis of this phenomenon and provides the necessary technical information for its investigation.

Biochemical Mechanism: The Fenton Reaction and ROS Generation

The cornerstone of ascorbic acid's pro-oxidant activity is its interaction with transition metal ions, particularly iron, in a process known as the Fenton reaction.[5] Ascorbic acid reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6] This reduced iron then reacts with hydrogen peroxide (H₂O₂), which is also generated during the oxidation of ascorbate (B8700270), to produce the highly reactive and damaging hydroxyl radical (•OH).[7][8]

The sequence of reactions can be summarized as follows:

-

Reduction of Ferric Iron: Ascorbate (AscH⁻) reduces Fe³⁺ to Fe²⁺.

-

Generation of Superoxide (B77818) and Hydrogen Peroxide: In the presence of oxygen, the oxidation of ascorbate and the redox cycling of iron can lead to the formation of superoxide radicals (O₂⁻), which can then be dismutated to hydrogen peroxide.[9]

-

The Fenton Reaction: The newly formed Fe²⁺ reacts with H₂O₂ to generate hydroxyl radicals.[7]

This cascade of events leads to a significant increase in oxidative stress in the tumor microenvironment.

Visualization of the Fenton Reaction

Caption: Ascorbate-mediated reduction of Fe³⁺ to Fe²⁺ drives the Fenton reaction.

Signaling Pathways in Ascorbate-Induced Cytotoxicity

The excessive ROS generated by high-dose ascorbic acid triggers a variety of cellular signaling pathways, culminating in cancer cell death. This can occur through several mechanisms, including apoptosis (programmed cell death), and is often characterized by DNA damage, mitochondrial dysfunction, and the activation of specific signaling cascades.

Key events in ascorbate-induced cell death signaling include:

-

Increased Intracellular ROS: H₂O₂ diffuses into cancer cells, overwhelming their antioxidant defenses.[10]

-

Mitochondrial Dysfunction: ROS can lead to a decrease in the mitochondrial membrane potential (ΔΨm), a key early event in apoptosis.[11]

-

Release of Pro-Apoptotic Factors: The compromised mitochondrial membrane releases proteins like cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[3][11]

-

Caspase Activation: Cytochrome c release can trigger the activation of a cascade of cysteine proteases known as caspases, particularly caspase-3, which are executioners of apoptosis.[12]

-

Caspase-Independent Pathways: Ascorbate can also induce cell death through caspase-independent mechanisms, for instance via the nuclear translocation of AIF.[3]

-

DNA Damage: ROS can directly damage DNA, contributing to cell death.[13]

Visualization of Ascorbate-Induced Apoptotic Signaling

References

- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Data Triumph at C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Dose Vitamin C in Advanced-Stage Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cancer patient survival doubled by adding this common vitamin to chemo: study | Fox News [foxnews.com]

- 7. 101.200.202.226 [101.200.202.226]

- 8. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. doc.abcam.com [doc.abcam.com]

- 10. Pharmacological Ascorbate Elicits Anti-Cancer Activities against Non-Small Cell Lung Cancer through Hydrogen-Peroxide-Induced-DNA-Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Video: The TUNEL Assay [jove.com]

The Indispensable Role of Ascorbic Acid in Collagen Synthesis and Hydroxylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbic acid, commonly known as Vitamin C, is a critical cofactor in the biosynthesis of collagen, the most abundant protein in mammals and a primary structural component of connective tissues. Its fundamental role extends beyond its well-known antioxidant properties to specific enzymatic reactions essential for collagen maturation and stability. This technical guide provides an in-depth exploration of the biochemical mechanisms by which ascorbic acid governs collagen synthesis, with a particular focus on the hydroxylation of proline and lysine (B10760008) residues within procollagen (B1174764) chains. We will detail the function of ascorbic acid as a reducing agent for the metalloenzymes prolyl and lysyl hydroxylase, present quantitative data on its impact on collagen production, and provide comprehensive experimental protocols for the assessment of these processes. Furthermore, this guide will illustrate the key signaling pathways influenced by ascorbic acid in the context of collagen gene expression, offering a valuable resource for researchers in cellular biology, tissue engineering, and therapeutic development.

The Core Mechanism: Ascorbic Acid as a Cofactor for Prolyl and Lysyl Hydroxylases

The stability and triple-helix structure of mature collagen are critically dependent on the post-translational hydroxylation of specific proline and lysine residues within the procollagen polypeptide chains.[1][2] This hydroxylation is catalyzed by a family of enzymes known as 2-oxoglutarate-dependent dioxygenases, which include prolyl-3-hydroxylases, prolyl-4-hydroxylases, and lysyl hydroxylases.[3][4]

Ascorbic acid is an essential cofactor for these enzymes.[5][6] The catalytic cycle of prolyl and lysyl hydroxylases involves the incorporation of one oxygen atom from molecular oxygen into the proline or lysine substrate and the other into the co-substrate 2-oxoglutarate, which is decarboxylated to succinate. The enzymes contain a non-heme iron atom (Fe²⁺) at their active site, which is crucial for the binding and activation of oxygen.[7] During the catalytic cycle, the iron atom can become oxidized to its ferric state (Fe³⁺), rendering the enzyme inactive.[7] Ascorbic acid's primary role is to reduce the iron atom back to its ferrous state (Fe²⁺), thereby regenerating the active enzyme and allowing for subsequent rounds of hydroxylation.[4][7][8] This function is highly specific to ascorbate, as other reducing agents like glutathione (B108866) and vitamin E cannot effectively substitute it.[8]

In the absence of sufficient ascorbic acid, the hydroxylation of prolyl and lysyl residues is impaired. This leads to the synthesis of under-hydroxylated procollagen, which is thermally unstable and unable to form a stable triple helix at physiological temperatures.[9][10] Consequently, this defective procollagen is largely retained within the cell and subjected to degradation, leading to a net decrease in collagen secretion and the assembly of functional collagen fibers in the extracellular matrix.[9][10] This molecular defect is the underlying cause of the clinical manifestations of scurvy, a disease characterized by compromised connective tissue integrity, leading to symptoms such as bleeding gums, poor wound healing, and joint pain.[11][12][13]

Quantitative Impact of Ascorbic Acid on Collagen Synthesis

The supplementation of ascorbic acid to cell cultures, particularly fibroblasts, has been shown to significantly increase collagen production. This effect is dose-dependent and results from both its cofactor activity and its influence on collagen gene expression.

| Cell Type | Ascorbic Acid Concentration | Fold Increase in Collagen Synthesis | Reference |

| Human Skin Fibroblasts | 100 µM | ~2.55-fold | [11] |

| Human Skin Fibroblasts | Not specified | ~8-fold | [9][14] |

| Human Dermal Fibroblasts | 1 mM | Synergistic enhancement with glycinamide | [15] |

| Human Dermal Fibroblasts | 10⁻⁵ M - 10⁻³ M | Dose-dependent increase | [16] |

| Human Bone Marrow Mesenchymal Stem Cells | 250 µg/ml | ~4-fold (Type 2 Collagen) | [17] |

| Mouse Fibroblasts (L-929) | 5 µM | 5-fold increase in prolyl hydroxylase activity | [18][19] |

Signaling Pathways and Gene Regulation

Beyond its role as an enzymatic cofactor, ascorbic acid also influences collagen synthesis at the transcriptional level. It has been shown to preferentially stimulate the expression of collagen-specific mRNA.[5][20] One of the key signaling pathways in collagen production is mediated by Transforming Growth Factor-beta (TGF-β). TGF-β is a potent stimulator of collagen synthesis and acts through the Smad signaling pathway.[12] While ascorbic acid and TGF-β both increase collagen production, they appear to do so through distinct mechanisms.[11] Studies have shown that the combination of ascorbic acid and TGF-β can have an additive or even synergistic effect on collagen synthesis.[11][12] However, the action of ascorbic acid in this context seems to be independent of the canonical Smad2/3 signaling pathway.[12][21][22]

Experimental Protocols

Cell Culture for Studying Ascorbic Acid Effects

-

Cell Seeding: Plate human dermal fibroblasts in 6-well plates at a density of 1 x 10⁵ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: After 24 hours, replace the medium with fresh DMEM containing 10% FBS and the desired concentration of L-ascorbic acid 2-phosphate (a stable derivative of ascorbic acid), typically ranging from 50 µM to 1 mM.[23] A control group without ascorbic acid should be included.

-

Harvesting: Culture the cells for the desired time period (e.g., 24, 48, 72 hours). At the end of the treatment, harvest the cell culture supernatant and the cell layer for subsequent analysis of collagen production.

Quantification of Collagen Production

This assay quantifies total collagen content by measuring the amount of hydroxyproline (B1673980), an amino acid largely specific to collagen.

-

Sample Preparation: Hydrolyze the cell culture supernatant or cell lysate by adding an equal volume of 12 N HCl and incubating at 110°C for 24 hours in a sealed tube.

-

Neutralization: Neutralize the hydrolyzed samples with NaOH.

-

Oxidation: Add Chloramine-T solution to each sample and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.

-

Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C for 15 minutes. This reaction produces a colored product.

-

Measurement: Measure the absorbance of the samples at 560 nm using a spectrophotometer.

-

Quantification: Determine the hydroxyproline concentration from a standard curve prepared with known concentrations of hydroxyproline. The total collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of the total amino acid content of collagen.[9]

This method allows for the specific staining and quantification of collagen in cell culture or tissue sections.

-

Fixation: Fix the cell layer with Kahle's fixative solution (e.g., containing ethanol, formaldehyde, and acetic acid) for 15 minutes at room temperature.[15]

-

Staining: Stain the fixed cells with 0.1% Sirius Red solution in picric acid for 1 hour at room temperature.[3][8]

-

Washing: Wash the stained cells extensively with 0.1 M HCl to remove unbound dye.[15]

-

Elution: Elute the bound dye with a destaining solution (e.g., 0.1 M NaOH).

-

Measurement: Measure the absorbance of the eluate at 540 nm.

-

Quantification: Correlate the absorbance to the amount of collagen using a standard curve of known collagen concentrations.

Western Blot Analysis for Collagen Type I

This technique allows for the specific detection and semi-quantification of collagen type I protein.

-

Sample Preparation: Lyse the cells in a suitable buffer containing protease inhibitors. For secreted collagen, collect the cell culture medium.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Use a 4-12% Tris-glycine gel for optimal resolution of procollagen and mature collagen.[24][25] It is crucial to avoid boiling the samples and to omit β-mercaptoethanol from the sample buffer when detecting procollagen to preserve the protein's structure for antibody recognition.[24][25]

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for collagen type I overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Prolyl and Lysyl Hydroxylase Activity Assays

The activity of these enzymes can be measured by various methods, often involving the detection of a product of the hydroxylation reaction.

This assay measures the activity of prolyl hydroxylase by quantifying the consumption of its co-substrate, α-ketoglutarate.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme source (cell lysate), a synthetic peptide substrate (e.g., a procollagen-like peptide), FeSO₄, 2-oxoglutarate, and ascorbic acid.

-

Incubation: Initiate the reaction and incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction, for example, by adding acid.

-

α-ketoglutarate Detection: The remaining α-ketoglutarate can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored product that can be measured spectrophotometrically.[2] The decrease in α-ketoglutarate concentration is proportional to the enzyme activity.

This assay directly measures the formation of hydroxylysine in a peptide substrate.

-

Reaction: Incubate the enzyme with a synthetic peptide substrate containing lysine, FeSO₄, 2-oxoglutarate, and ascorbic acid.

-

Derivatization: After the reaction, derivatize the peptide products with a fluorescent tag (e.g., dansyl chloride).[7]

-

HPLC Separation: Separate the derivatized substrate and product peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantification: Quantify the amount of hydroxylysine-containing product by measuring the peak area from the HPLC chromatogram.[7] The rate of product formation reflects the enzyme activity.

Conclusion

Ascorbic acid is a pivotal molecule in collagen biosynthesis, acting as an essential cofactor for prolyl and lysyl hydroxylases and influencing collagen gene expression. Its role in maintaining the structural integrity of connective tissues is undeniable, and its deficiency leads to the severe pathological consequences observed in scurvy. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the fields of cell biology, drug development, and regenerative medicine. A thorough understanding of the mechanisms of ascorbic acid action is crucial for the development of novel therapeutic strategies targeting collagen-related disorders and for advancing our knowledge of extracellular matrix biology.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.emory.edu [med.emory.edu]

- 4. mdpi.com [mdpi.com]

- 5. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 7. Development of a convenient peptide-based assay for lysyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. icams.ro [icams.ro]

- 10. bubsnaturals.com [bubsnaturals.com]

- 11. Ascorbic acid and transforming growth factor-beta 1 increase collagen biosynthesis via different mechanisms: coordinate regulation of pro alpha 1(I) and Pro alpha 1(III) collagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stainsfile.com [stainsfile.com]

- 14. drkumardiscovery.com [drkumardiscovery.com]

- 15. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synergistic effect of ascorbic acid and collagen addition on the increase in type 2 collagen accumulation in cartilage-like MSC sheet - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of prolyl hydroxylase in L-929 fibroblasts by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activation of Prolyl Hydroxylase in L-929 Fibroblasts by Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

ascorbic acid involvement in gene expression regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbic acid, commonly known as vitamin C, is an essential micronutrient with well-established roles as an antioxidant and an enzymatic cofactor.[1] Beyond these classical functions, a growing body of evidence has illuminated its critical involvement in the regulation of gene expression. This guide provides a comprehensive overview of the molecular mechanisms by which ascorbic acid influences the epigenetic landscape and signaling pathways, thereby modulating gene transcription and cellular function. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal area of study.

Core Mechanisms of Ascorbic Acid-Mediated Gene Regulation

Ascorbic acid's primary role in gene expression regulation stems from its function as a cofactor for a class of enzymes known as Fe(II) and 2-oxoglutarate-dependent dioxygenases.[2][3] These enzymes are central to epigenetic modifications and cellular signaling pathways that respond to oxygen availability.

Epigenetic Regulation through DNA and Histone Demethylation

Ascorbic acid is a crucial cofactor for two key families of epigenetic modifying enzymes: the Ten-eleven translocation (TET) enzymes and the Jumonji-C (JmjC) domain-containing histone demethylases.[2][3][4]

-

TET Enzymes and DNA Demethylation: TET enzymes (TET1, TET2, TET3) catalyze the oxidation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[5][6] These oxidized forms are intermediates in the process of active DNA demethylation. Ascorbic acid enhances the catalytic activity of TET enzymes, thereby promoting the removal of repressive methylation marks and leading to the activation of gene expression.[6][7][8]

-

JmjC Domain-Containing Histone Demethylases: This large family of enzymes removes methyl groups from histone proteins, which are crucial for organizing chromatin structure and regulating gene accessibility.[9] Histone methylation can be either activating or repressive, depending on the specific lysine (B10760008) or arginine residue that is modified. Ascorbic acid acts as a cofactor for JmjC demethylases, facilitating the removal of repressive histone marks, such as H3K9me2, and contributing to a more open chromatin state that is permissive for transcription.[10]

Regulation of the Hypoxia-Inducible Factor (HIF) Pathway

The HIF-1 transcription factor is a master regulator of the cellular response to low oxygen levels (hypoxia) and plays a critical role in cancer progression and other diseases. The stability and activity of the HIF-1α subunit are controlled by a group of prolyl hydroxylase domain (PHD) enzymes and Factor Inhibiting HIF (FIH), which are also Fe(II) and 2-oxoglutarate-dependent dioxygenases.[11][12]

Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-1α, targeting it for proteasomal degradation. Ascorbic acid is an essential cofactor for PHD activity.[12] By maintaining PHDs in an active state, ascorbic acid promotes the degradation of HIF-1α, thereby suppressing the expression of hypoxia-inducible genes.[11][12]

Quantitative Data on Ascorbic Acid's Effects

The following tables summarize quantitative data from various studies on the impact of ascorbic acid on gene expression and related enzymatic activities.

Table 1: Effect of Ascorbic Acid on Gene Expression

| Gene(s) | Cell Type/Organism | Ascorbic Acid Concentration | Fold Change in Expression | Reference(s) |

| Procollagen α1(I) mRNA | Cultured Human Fibroblasts | 0.2 mM | 2-3 fold increase | [8][13] |

| GME (GDP-mannose-3',5'-epimerase) | Sweet Orange (juice) | Not specified | 11.84 fold increase | [2] |

| GGP (GDP-L-galactose phosphorylase) | Sweet Orange (juice) | Not specified | 11.62 fold increase | [2] |

| AO (Ascorbate Oxidase) | Sweet Orange (juice) | Not specified | Up to 224 fold increase | [2] |

| VEGF, GLUT-1 | Human Umbilical Vein Endothelial Cells, Skin Fibroblasts | Physiological levels | Inhibition of hypoxia-induced upregulation | [12] |

Table 2: Effect of Ascorbic Acid on Enzyme Activity

| Enzyme | Assay System | Ascorbic Acid Concentration | Effect on Activity | Reference(s) |

| TET enzymes | Lymphoma cell lines (LY-1, Karpas 299) | 1 mM | Increased activity | [6][7] |

| TET enzymes | Human HAP1 cells | 100 µM | Significant increase in 5hmC, 5fC, 5caC, and 5hmUra levels | [14] |

| JmjC histone demethylases | In vitro assay | 100 µM | Required for optimal activity | [4] |

| HIF Prolyl Hydroxylases | Human primary cells | 10 µM | Disappearance of basal HIF-1α levels | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Intracellular Ascorbic Acid Concentration

This protocol describes a method for quantifying intracellular ascorbic acid using tandem mass spectrometry.[15]

Materials:

-

6-well cell culture plates

-

Complete cell culture media (e.g., DMEM, RPMI1640)

-

Ascorbic acid (AsA) and Dehydroascorbic acid (DHA) solutions

-

Cold Phosphate-Buffered Saline (PBS)

-

Extraction solution (e.g., 5% metaphosphoric acid)

-

Cell scraper

-

Microcentrifuge tubes

-

Homogenizer

-

Centrifuge (capable of 16,000 x g)

-

-80°C freezer

-

HPLC-ESI-MS/MS system

-

BCA protein assay kit

Procedure:

-

Seed cells at a density of 2.0 x 10^4 cells/well in a 6-well plate and culture until confluent.

-

Incubate cells with the desired concentration of AsA or DHA in complete media for the specified time points (e.g., 0, 15, 60, 120 min).

-

After incubation, remove the media and wash the cells twice with cold PBS.

-

Add 300 µL of extraction solution to each well and scrape the cells.

-

Collect the cell extract into microcentrifuge tubes and homogenize.

-

Centrifuge the homogenate at 16,000 x g for 3 minutes at 4°C.

-

Collect the supernatant and store at -80°C until HPLC-ESI-MS/MS analysis.

-

Measure the protein concentration of the cell lysates using a BCA protein assay for normalization.

-

Perform HPLC-ESI-MS/MS analysis to quantify ascorbic acid levels. The MRM transition for ascorbic acid [M-H]− is 175/71.

Chromatin Immunoprecipitation (ChIP)-Seq for Histone Modifications

This protocol outlines the general steps for performing ChIP-seq to analyze histone modifications in response to ascorbic acid treatment.[16][17][18][19]

Materials:

-

Cultured cells treated with or without ascorbic acid

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication equipment

-

Antibodies specific to the histone modification of interest (e.g., anti-H3K9me2)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for the histone modification.

Bisulfite Sequencing for DNA Methylation Analysis

This protocol describes the "gold standard" method for analyzing DNA methylation at single-base resolution following ascorbic acid treatment.[20][21][22][23][24]

Materials:

-

Genomic DNA from cells treated with or without ascorbic acid

-

Bisulfite conversion kit

-

PCR primers designed for bisulfite-converted DNA

-

Taq polymerase

-

PCR purification kit

-

Sanger sequencing or next-generation sequencing platform

Procedure:

-

Bisulfite Conversion: Treat genomic DNA with sodium bisulfite. This reaction converts unmethylated cytosines to uracil (B121893), while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the target regions using PCR primers that are specific to the bisulfite-converted DNA sequence. During PCR, uracil is replaced by thymine.

-

PCR Product Purification: Purify the PCR products to remove primers and other reaction components.

-

Sequencing: Sequence the purified PCR products using either Sanger sequencing for targeted analysis or next-generation sequencing for genome-wide analysis.

-

Data Analysis: Compare the sequenced DNA to the original reference sequence. Cytosines that remain as cytosines were methylated, while those that are converted to thymines were unmethylated.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in ascorbic acid-mediated gene regulation.

Caption: Ascorbic acid as a cofactor for TET and JmjC enzymes.

Caption: Regulation of HIF-1α stability by ascorbic acid.

Conclusion

Ascorbic acid is a potent modulator of gene expression, acting through well-defined biochemical mechanisms. Its role as a cofactor for key epigenetic and signaling enzymes places it at the crossroads of cellular metabolism and gene regulation. For researchers in basic science and drug development, understanding the intricate ways in which ascorbic acid influences cellular function opens up new avenues for therapeutic intervention in a range of diseases, including cancer and developmental disorders. Further investigation into the dose-dependent and cell-type-specific effects of ascorbic acid will be crucial for harnessing its full therapeutic potential.

References

- 1. Ascorbic Acid and Gene Expression: Another Example of Regulation of Gene Expression by Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the Epigenome by Vitamin C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of the Epigenome by Vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ascorbic acid modulates immune responses through Jumonji-C domain containing histone demethylases and Ten eleven translocation (TET) methylcytosine dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TET family dioxygenases and the TET activator vitamin C in immune responses and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Upregulation of TET activity with ascorbic acid induces epigenetic modulation of lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ascorbic acid–induced TET activation mitigates adverse hydroxymethylcytosine loss in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin C and epigenetics: A short physiological overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin C induces specific demethylation of H3K9me2 in mouse embryonic stem cells via Kdm3a/b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Modulation of hypoxia-inducible factor-1 alpha in cultured primary cells by intracellular ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stimulation of collagen gene expression by ascorbic acid in cultured human fibroblasts. A role for lipid peroxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Loss of TET2 activity limits the ability of vitamin C to activate DNA demethylation in human HAP1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]